
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide, also known as BPTA, is a small molecule inhibitor that has been widely used in scientific research. BPTA has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity, which is required for the stabilization of client proteins. This leads to the degradation of client proteins by the proteasome, resulting in the induction of cell death in cancer cells. This compound also inhibits the aggregation of tau protein by binding to its N-terminal domain and preventing its self-association.
Biochemical and Physiological Effects
This compound has been found to have potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to reduce the levels of tau protein aggregates in neuronal cells, which is a hallmark of neurodegenerative disorders. In addition, this compound has been found to inhibit the replication of several viruses, including HIV and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has several advantages as a research tool, including its high potency and selectivity for Hsp90 inhibition, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide. One area of research is to further elucidate the mechanism of action of this compound in cancer cells and other diseases. Another area of research is to develop more potent and selective inhibitors of Hsp90 based on the structure of this compound. Additionally, research could focus on the potential therapeutic applications of this compound in other diseases, such as viral infections and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves the condensation of 4-benzylpiperazine with 6-chloro-4-(4,6-dimethylpyrimidin-2-ylamino)pyrimidine, followed by the reaction of the resulting intermediate with 4-pyridinethiol and acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been extensively used in scientific research as a potent inhibitor of the protein Hsp90, which is a molecular chaperone that plays a critical role in the folding and stabilization of various client proteins. Hsp90 has been found to be overexpressed in many types of cancer, and inhibiting its activity has been shown to induce cell death in cancer cells. This compound has also been found to have potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the aggregation of tau protein. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and dengue virus.
Propriétés
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c29-22(16-30-19-6-8-23-9-7-19)26-20-14-21(25-17-24-20)28-12-10-27(11-13-28)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2,(H,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTXBYYOTVYZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



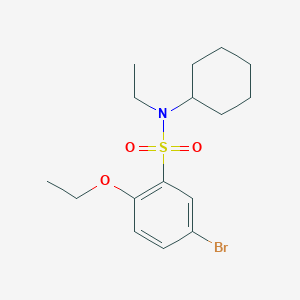
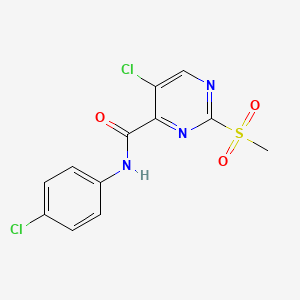
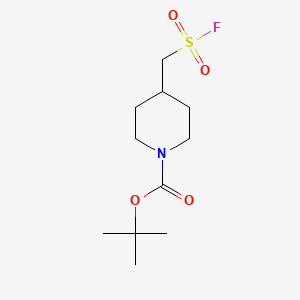

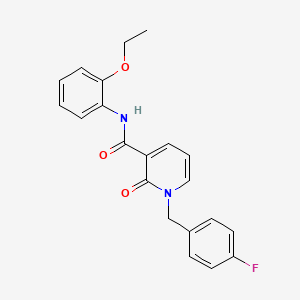

![N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2947914.png)
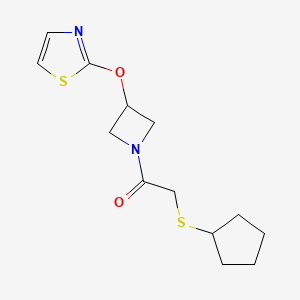
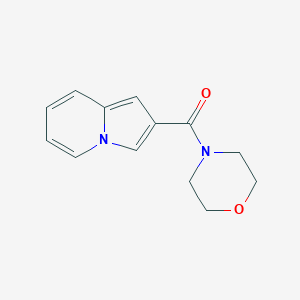


![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)